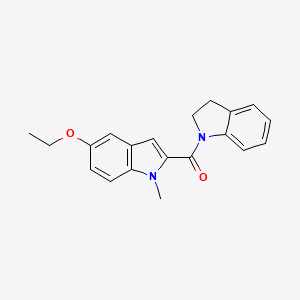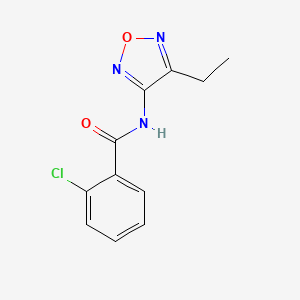![molecular formula C20H22FN3O2 B14988967 N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide](/img/structure/B14988967.png)
N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a hydroxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzodiazole core.
Attachment of the Hydroxybutanamide Moiety: This step involves the reaction of the intermediate with a hydroxybutanamide derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxybutanamide moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the benzodiazole core, to form reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and benzodiazole core play crucial roles in binding to these targets, modulating their activity and leading to the desired therapeutic effects. The hydroxybutanamide moiety may also contribute to the compound’s overall pharmacological profile by enhancing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-2-HYDROXY-N-ISOPROPYLACETAMIDE: Shares the fluorophenyl group and hydroxy moiety but differs in the core structure.
N-(4-FLUOROPHENYL)-2-HYDROXY-N-(1-METHYLETHYL)ACETAMIDE: Similar in structure but with variations in the substituents on the amide group.
N-(4-FLUOROPHENYL)-2-HYDROXY-N-(1-METHYLETHYL)ACETAMIDE: Another structurally related compound with potential pharmacological applications.
Uniqueness
N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE is unique due to its specific combination of a benzodiazole core, fluorophenyl group, and hydroxybutanamide moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C20H22FN3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C20H22FN3O2/c21-16-9-7-15(8-10-16)14-24-18-5-2-1-4-17(18)23-19(24)11-12-22-20(26)6-3-13-25/h1-2,4-5,7-10,25H,3,6,11-14H2,(H,22,26) |
InChI Key |
IZVPFXOTGGULMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CCNC(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B14988889.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B14988890.png)
![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B14988894.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14988911.png)
![N-(2-Chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14988923.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B14988925.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide](/img/structure/B14988931.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B14988957.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14988960.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B14988974.png)
![2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14988982.png)
